molecular formula C28H20O B14483442 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene CAS No. 66596-04-1

14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene

Cat. No.: B14483442
CAS No.: 66596-04-1
M. Wt: 372.5 g/mol
InChI Key: MUJGBVJQFKYMBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene is a member of the xanthene family, which is known for its diverse pharmacological activities. Xanthenes are oxygen-containing heterocycles that have been extensively studied due to their biological and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene typically involves a one-pot condensation reaction of β-naphthol with various aromatic aldehydes. A catalytic amount of sulfonated polyethylene glycol 6000 (PEG–SO3H) is used as a stable, recyclable, and biodegradable polymeric catalyst under solvent-free conditions . This method is eco-friendly and yields high amounts of the desired product.

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet industrial demands. The use of efficient, cost-effective, and biodegradable catalysts is emphasized to ensure sustainability and reduce environmental impact .

Scientific Research Applications

14-(4-Methylphenyl)-14h-dibenzo[a,j]xanthene has a wide range of scientific research applications. It is used in chemistry for the synthesis of other complex molecules and as a catalyst in various reactions. In biology and medicine, it has shown potential as an antibacterial, anti-inflammatory, and antiviral agent . Additionally, it is employed in the industry as a fluorescent dye and in laser technology .

Comparison with Similar Compounds

Properties

CAS No.

66596-04-1

Molecular Formula

C28H20O

Molecular Weight

372.5 g/mol

IUPAC Name

2-(4-methylphenyl)-13-oxapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene

InChI

InChI=1S/C28H20O/c1-18-10-12-21(13-11-18)26-27-22-8-4-2-6-19(22)14-16-24(27)29-25-17-15-20-7-3-5-9-23(20)28(25)26/h2-17,26H,1H3

InChI Key

MUJGBVJQFKYMBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C=CC4=CC=CC=C43)OC5=C2C6=CC=CC=C6C=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.